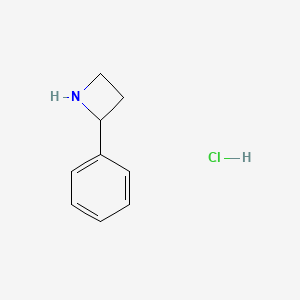

2-Phenylazetidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-phenylazetidine;hydrochloride |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H |

InChI Key |

RHVACGHIJJVMAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Significance of Azetidine Ring Systems in Chemical Synthesis and Scaffold Design

The azetidine (B1206935) ring is a prominent four-membered heterocycle that has garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Its significance stems from a combination of unique structural and chemical properties. The four-membered ring is large enough to be more stable than the highly reactive three-membered aziridine (B145994) ring, yet it possesses significant ring strain, which drives its reactivity in a variety of chemical transformations. rsc.orgrsc.orgwikipedia.org This inherent reactivity makes azetidines valuable synthetic intermediates. rsc.org

Furthermore, the three-dimensional nature of the azetidine scaffold is a desirable feature in drug design. nih.gov It provides a rigid framework that can be functionalized in a spatially defined manner, allowing for precise interaction with biological targets. The incorporation of an azetidine ring can also confer improved metabolic stability to a molecule compared to larger heterocyclic systems. nih.gov

Rationale for Focused Research on 2 Phenylazetidine Hydrochloride As a Model Compound

The hydrochloride salt form is particularly advantageous for research purposes. The salt form generally increases the water solubility of the parent compound, which is beneficial for conducting reactions in aqueous media and for biological studies. nih.gov It also tends to be a crystalline solid, which facilitates handling, purification, and storage. The stability of N-substituted azetidines can be influenced by the nature of the substituent, and studying the hydrochloride salt provides insight into the behavior of these compounds under acidic conditions. nih.gov

Historical Context of Azetidine Synthesis Methodologies and Challenges

The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring and the propensity for competing side reactions. nih.govnih.govacs.org Traditional methods often required multi-step sequences and the use of pre-functionalized starting materials. nih.gov

Some of the established strategies for constructing the azetidine (B1206935) ring include:

Intramolecular cyclization: This is a common approach involving the formation of a bond between a nitrogen atom and a carbon atom three bonds away. This typically requires a good leaving group on the carbon. A challenge with this method can be the competition between the formation of the desired four-membered ring and the alternative three-membered aziridine (B145994) ring. acs.org

Reduction of β-lactams (azetidin-2-ones): The reduction of readily available β-lactams is one of the most frequently used methods for obtaining azetidines. acs.org Reagents like diborane (B8814927) and lithium aluminum hydride are effective for this transformation. acs.org

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines. nih.govrsc.orgresearchgate.net However, this method has faced limitations due to the photochemical nature of the reaction and the electronic properties of the imine. nih.govrsc.org

The primary challenges in azetidine synthesis have been overcoming the ring strain, controlling stereochemistry, and preventing side reactions such as elimination or polymerization. rsc.orgnih.gov

| Synthetic Challenge | Description |

| Ring Strain | The ~60° bond angles in the four-membered ring lead to significant angle strain, making ring formation difficult and the ring itself susceptible to opening. wikipedia.org |

| Competing Reactions | The precursors to azetidines can undergo other reactions, such as the formation of more stable five- or six-membered rings, or elimination reactions. nih.gov |

| Stereocontrol | Achieving the desired stereochemistry in substituted azetidines can be difficult, often requiring chiral starting materials or catalysts. |

| Substrate Scope | Many traditional methods have a limited substrate scope, meaning they only work for a narrow range of starting materials. nih.gov |

Overview of Current Academic Research Trajectories for 2 Phenylazetidine Hydrochloride

Strategies Involving Ring Closure of Acyclic Precursors

The formation of the strained four-membered azetidine ring from open-chain molecules is a primary strategy for synthesizing 2-phenylazetidine. These methods often involve intramolecular reactions that are carefully designed to favor the formation of the desired heterocyclic system.

Intramolecular Nucleophilic Cyclization Techniques (e.g., Halogen Displacement, Amino Alcohol Cyclization)

Intramolecular nucleophilic cyclization is a foundational approach to azetidine synthesis. This method relies on an internal nucleophile, typically a nitrogen atom, attacking an electrophilic carbon center within the same molecule to form the cyclic structure.

One common strategy involves the cyclization of γ-haloamines. For instance, the synthesis can proceed via the treatment of a 3-halo-1-phenylpropylamine derivative with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular displacement of the halide to form the azetidine ring. The choice of the halogen and the reaction conditions are critical to optimize the yield and minimize side reactions, such as elimination.

Another key technique is the cyclization of amino alcohols. This typically requires the activation of the hydroxyl group to convert it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes the intramolecular cyclization. A general and scalable approach to chiral C2-substituted monocyclic azetidines, including 2-phenylazetidine, utilizes chiral tert-butanesulfinamides to control stereochemistry. acs.org This three-step method starts from readily available materials and allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide reactant. acs.org The diastereomeric products can often be separated by chromatography, and subsequent deprotection yields the enantioenriched 2-phenylazetidine. acs.org

| Precursor Type | Leaving Group | General Conditions | Key Features |

| γ-Haloamine | Cl, Br, I | Base (e.g., NaH, K2CO3) | Direct displacement; potential for elimination side reactions. |

| Amino alcohol | OTs, OMs | 1. Sulfonyl chloride, base; 2. Strong base | Activation of hydroxyl group required; good stereochemical control. |

| Chiral 1,3-bis-electrophile | -LG (e.g., OTs, Halide) | Amine nucleophile | Enantioselective reduction of a ketone precursor to establish chirality. acs.org |

Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium-Mediated C-H Amination, Titanium-Mediated Couplings)

Transition metal catalysis offers powerful and efficient pathways for the synthesis of azetidines. These methods often proceed under mild conditions and can provide access to complex molecular architectures.

Palladium-catalyzed intramolecular C-H amination has emerged as a significant tool for the formation of N-heterocycles. In the context of 2-phenylazetidine synthesis, a suitably substituted acyclic amine precursor bearing a phenyl group can undergo cyclization through the activation of a C-H bond by a palladium catalyst. This approach can offer high regioselectivity and functional group tolerance.

Titanium-mediated reactions, such as reductive couplings, can also be employed. These methods may involve the use of low-valent titanium reagents to mediate the cyclization of appropriate precursors, for example, through the coupling of an imine and an alkene moiety within the same molecule.

While not exclusively for 2-phenylazetidine, rhodium(II) acetate (B1210297) has been shown to catalyze the decomposition of diazoacetoactamides with bulky N-substituents, leading to the formation of β-lactams through methylene (B1212753) insertion, which are precursors to azetidines. bhu.ac.in Similarly, photolysis of chromium-carbene complexes in the presence of imines can yield β-lactams. bhu.ac.in

| Catalyst System | Reaction Type | Precursor | Key Features |

| Palladium(II) salts/ligands | C-H Amination | Acyclic amine with a directing group | High regioselectivity; mild reaction conditions. |

| Low-valent Titanium | Reductive Coupling | Imine and alkene functionalities | Forms the azetidine ring through a new C-C and C-N bond. |

| Rhodium(II) acetate | Methylene insertion | Diazoacetoactamides | Forms β-lactam precursors to azetidines. bhu.ac.in |

| Chromium-carbene complexes | Methylene group insertion | Imine and carbene complex | Photolytic conditions; forms β-lactam precursors. bhu.ac.in |

Radical-Mediated Cyclization Pathways (e.g., Xanthate Addition)

Radical cyclizations provide an alternative strategy for the construction of the azetidine ring. These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.

One such method is the radical cyclization of N-allyl-α-haloamides or related compounds. The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a reducing agent, like tributyltin hydride. The initially formed radical at the α-position to the carbonyl group can then cyclize onto the double bond to form the four-membered ring.

The addition of xanthates to alkenes followed by cyclization is another radical-mediated pathway. This approach can offer good control over the formation of the azetidine ring and is compatible with a variety of functional groups. While highly effective for some heterocyclic systems, the application of radical cyclization to synthesize 2-phenylazetidine specifically requires careful design of the precursor to ensure efficient and selective ring closure. nih.gov

Approaches via Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most common and efficient methods for the synthesis of azetidines. acs.org The corresponding 2-phenylazetidin-2-one is a key intermediate in this approach.

Chemoselective Reduction Reagents and Conditions

The selective reduction of the amide carbonyl group in a β-lactam without cleaving the ring is crucial. Several reagents have been developed for this purpose.

Historically, reagents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) have been used, but they can sometimes lead to ring-opened byproducts such as 3-aminopropanol derivatives. acs.org Alanes, particularly monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been identified as highly potent and selective reagents for the reduction of β-lactams to azetidines. acs.orgnih.gov These reagents generally provide high yields and minimize ring cleavage. acs.orgnih.gov The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

The choice of reducing agent can be influenced by the substituents on the β-lactam ring. For instance, electron-rich substituents on the C4 position of the β-lactam may promote rearrangement side reactions in the presence of Lewis acidic reducing agents. acs.org

| Reducing Agent | Typical Solvent | Advantages | Potential Issues |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent | Can cause ring cleavage. bhu.ac.inacs.org |

| Diborane (B₂H₆) | THF | Effective for many substrates | Ring-opened byproducts can form. acs.org |

| Monochloroalane (AlH₂Cl) | Diethyl ether | High chemoselectivity, high yield | Lewis acidity can promote rearrangement in some cases. acs.orgnih.gov |

| Dichloroalane (AlHCl₂) | Diethyl ether | High chemoselectivity, high yield | Lewis acidity can promote rearrangement in some cases. acs.orgnih.gov |

Stereochemical Implications and Control in Azetidin-2-one (B1220530) Reduction

A significant advantage of the β-lactam reduction method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org This means that if an enantiomerically pure β-lactam is used as the starting material, the corresponding enantiomerically pure azetidine can be obtained.

The synthesis of enantiopure β-lactams is therefore a critical preceding step. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring with controlled stereochemistry. researchgate.net The stereochemical outcome of the Staudinger reaction can be influenced by the reaction conditions, such as temperature and the nature of the substituents on both the ketene and the imine. researchgate.net By carefully selecting chiral auxiliaries or catalysts, it is possible to achieve high diastereoselectivity and enantioselectivity in the formation of the β-lactam precursor, which then translates to the final azetidine product upon reduction.

For example, the reaction of a chiral imine with a ketene can lead to the formation of a diastereomerically enriched β-lactam. The stereochemistry at the C3 and C4 positions of the azetidin-2-one is established during this cycloaddition step. Subsequent reduction with a reagent like AlH₂Cl preserves this stereochemistry, yielding the corresponding stereochemically defined 2-phenylazetidine.

Cycloaddition Reactions Leading to Azetidine Scaffolds

Cycloaddition reactions represent a powerful and direct approach to constructing the four-membered azetidine ring system. These methods involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. nih.govresearchgate.net Historically, the synthetic utility of this reaction was limited due to challenges such as competing side reactions and the requirement for high-energy ultraviolet (UV) light for the photochemical excitation of substrates. nih.govresearchgate.net

Recent advancements have overcome many of these limitations through the development of visible-light-mediated protocols. nih.govspringernature.com These methods often employ a photocatalyst, such as an iridium or ruthenium complex, which can absorb visible light and transfer the energy to one of the reactants, inducing the cycloaddition under mild conditions. nih.govchemrxiv.org A key strategy involves triplet energy transfer, where the excited photocatalyst selectively activates an alkene to its triplet state. nih.gov This excited alkene then reacts with a ground-state imine to form the azetidine ring, often with high yield and diastereoselectivity. nih.gov This approach avoids the direct excitation of the imine, which can lead to unproductive decay pathways. nih.gov

The scope of the visible-light-mediated aza Paternò-Büchi reaction has been expanded to include intermolecular reactions between various oximes and alkenes, providing access to highly functionalized azetidines. springernature.comchemrxiv.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines (specifically dihydroquinoxalinones) and alkenes have been developed, yielding functionalized azetidines with high stereoselectivity. acs.org These modern protocols are characterized by their operational simplicity and broad functional group tolerance. chemrxiv.org The reaction's success can be dependent on matching the frontier molecular orbital energies of the alkene and the imine equivalent to favor the desired [2+2] cycloaddition over competing processes like alkene dimerization. nih.gov

| Photocatalyst | Imine Component | Alkene Component | Yield | Diastereomeric Ratio (d.r.) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Oxime Tethered to Styrene | (intramolecular) | 97% | >20:1 | nih.gov |

| Iridium photocatalyst | Cyclic Oximes | Unactivated Alkenes | up to 99% | - | nih.gov |

| Ru(bpy)₃₂ | Dihydroquinoxalinone | Styrene | 87% | - | acs.org |

| Ir(ppy)₃ | Oxime | Styrene | 39% | - | nih.gov |

The Norrish–Yang cyclization is another powerful photochemical method for constructing strained ring systems, including azetidines. beilstein-journals.org This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, forming a 1,4-biradical intermediate which then cyclizes. beilstein-journals.org In the context of azetidine synthesis, α-aminoacetophenones serve as ideal precursors. beilstein-journals.org Upon photoirradiation, the ketone carbonyl is excited and abstracts a hydrogen atom from the carbon alpha to the nitrogen, leading to a biradical that collapses to form a 3-hydroxyazetidine (azetidinol). beilstein-journals.org

The efficiency of the Norrish–Yang cyclization is highly dependent on the nature of the protecting group on the nitrogen atom. beilstein-journals.org Sulfonyl-based protecting groups, such as p-toluenesulfonyl (Ts), have been shown to be particularly effective. beilstein-journals.org The choice of solvent is also critical, with deuterated acetonitrile (B52724) being a preferred medium as it facilitates the cyclization and allows for straightforward analysis by NMR spectroscopy. beilstein-journals.org A significant challenge in the aza-Yang cyclization is a competing elimination reaction that can occur due to the presence of the nitrogen lone pair. chemrxiv.org This can be suppressed by using electron-withdrawing groups on the nitrogen or by protonating the nitrogen with an acid, which enables the photochemical synthesis of azetidinols from substrates like the tosylate salt of phenacylpiperidine. chemrxiv.org

| α-Aminoacetophenone Precursor (Protecting Group) | Solvent | Yield of Azetidinol | Diastereomeric Ratio (d.r.) | Reference |

| N-Ts, N-Me | CD₃CN | 81% | - | beilstein-journals.org |

| N-Ms, N-Me | CD₃CN | 74% | 1.1:1 | beilstein-journals.org |

| N-Bzh, N-Me | CD₃CN | 63% | 1.3:1 | beilstein-journals.org |

| N-Boc, N-Me | CD₃CN | 0% | - | beilstein-journals.org |

Stereoselective Synthesis of 2-Phenylazetidine Hydrochloride

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 2-phenylazetidine. This involves strategies to control both the absolute configuration (enantioselectivity) and the relative stereochemistry of multiple chiral centers (diastereoselectivity).

The synthesis of enantioenriched azetidines has traditionally relied on using chiral substrates or stoichiometric chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is removed. A widely used and inexpensive chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA). rsc.orgnih.gov For instance, (S)-1-phenylethylamine can be used as both a nitrogen source and a chiral director in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Another powerful strategy involves the diastereoselective α-alkylation of azetidine precursors bearing a chiral auxiliary. rsc.orgnih.gov In one approach, N-((S)-1-arylethyl)azetidine-2-carbonitriles are complexed with borane (B79455) (BH₃). rsc.org The bulky N-substituent then directs the deprotonation and subsequent alkylation to occur on the opposite face, leading to the formation of the desired diastereomer with high selectivity. rsc.org The chiral N-((S)-1-(4-methoxyphenyl)ethyl) group can later be cleaved to yield the optically active 2-substituted azetidine. rsc.orgnih.gov

More recently, direct catalytic enantioselective methods have emerged as a highly efficient alternative. nih.gov An example is the copper-catalyzed boryl allylation of achiral 2-azetines. Using a copper catalyst with a chiral bisphosphine ligand, two versatile functional groups (a boryl and an allyl group) can be installed across the C=C bond of the azetine, creating two new stereocenters with high enantioselectivity. nih.gov This method provides convenient access to chiral 2,3-disubstituted azetidines, which were previously difficult to synthesize. nih.gov

| Method | Chiral Source | Substrate | Key Transformation | Stereoselectivity | Reference |

| Chiral Auxiliary | (S)-1-phenylethylamine | Azetidine precursor | Diastereoselective alkylation | High d.r. | rsc.org |

| Chiral Auxiliary/N-Borane Complex | (S)-1-(4-methoxyphenyl)ethylamine | N-((S)-1-arylethyl)azetidine-2-carbonitrile | LDA-promoted α-benzylation | 72% yield (major), 2% yield (minor) | rsc.org |

| Catalytic Asymmetric Synthesis | Cu/(R,R)-QuinoxP* | 1-Boc-2-phenyl-2-azetine | Boryl allylation | 95% ee | nih.gov |

Controlling the relative stereochemistry between substituents on the azetidine ring is crucial for accessing specific isomers. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.orgsemanticscholar.org This method starts from simple oxiranylmethyl-substituted benzylamines. acs.org The key step is a kinetically controlled ring closure using a superbase (e.g., a mixture of lithium diisopropylamide and potassium tert-butoxide), which selectively forms the strained four-membered azetidine ring over the thermodynamically more favorable five-membered ring. acs.orgsemanticscholar.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions are exclusively in a trans configuration. acs.orgsemanticscholar.org

Diastereoselectivity can also be achieved through substrate control, where an existing stereocenter directs the formation of a new one. The previously mentioned α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles is a prime example of this. rsc.orgnih.gov Treatment of the pure (1S,2S,1′S)-diastereomer of the borane complex with LDA and benzyl (B1604629) bromide yields the α-benzylated product with a high diastereomeric ratio, favoring the (2S,1'S) configuration. rsc.org This high degree of control is attributed to the steric influence of the chiral N-substituent, which shields one face of the molecule. rsc.org

| Reaction | Substrate | Key Reagents | Product Configuration | Diastereoselectivity | Reference |

| Intramolecular Cyclization | Oxiranylmethyl-substituted benzylamine | LiDA-KOR superbase | trans-2,3-disubstituted | High (exclusive trans) | acs.orgsemanticscholar.org |

| α-Alkylation | Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | LDA, Benzyl Bromide | (2S,1'S)-product | 36:1 d.r. | rsc.org |

| [2+2] Photocycloaddition | Tethered Oxime-Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | endo-diastereomer | >20:1 d.r. | nih.gov |

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the individual enantiomers. Enzymatic kinetic resolution is a highly effective technique for this purpose. researchgate.netmdpi.com This method utilizes an enzyme, typically a lipase (B570770), which selectively catalyzes a reaction on one enantiomer of the racemic pair at a much faster rate than the other. researchgate.net

For example, the resolution of racemic alcohols or esters can be achieved through lipase-catalyzed acylation or hydrolysis. In a typical kinetic resolution of a racemic azetidine derivative containing a hydroxyl group, a lipase like Amano PS from Pseudomonas cepacia can selectively acylate one enantiomer using an acyl donor like vinyl acetate. researchgate.net This leaves the other enantiomer in its original, unreacted form. The resulting acylated product and the unreacted starting material, now enantiomerically enriched, can then be separated by standard chromatographic techniques. researchgate.net This method was successfully used to resolve enantiomers of pharmacologically active compounds like ornidazole (B1677491) and secnidazole (B1681708) with high enantiomeric excesses (>99% ee). researchgate.net A similar strategy was employed to prepare a key chiral intermediate for the synthesis of paclitaxel, where lipase-catalyzed hydrolysis of racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone afforded the desired (R)-(+)-acetate and the (S)-(-)-alcohol. researchgate.net

Novel Synthetic Routes and Mechanistic Investigations

Recent advancements in organic synthesis have led to the development of innovative methods for constructing the azetidine ring, a key structural motif in many biologically active compounds. These methods offer advantages in terms of efficiency, stereocontrol, and functional group tolerance.

Utilization of Sulfonium (B1226848) Salts and Ylide Chemistry in Azetidine Formation

The reaction of ylides with various electrophiles is a powerful tool in organic synthesis. libretexts.org Specifically, the chemistry of aziridinium (B1262131) ylides, which are nitrogen-based 1,3-dipoles, has emerged as a versatile strategy for the synthesis of N-heterocycles. wikipedia.orgnih.gov These ylides are often generated in situ and can be trapped by various reagents to form complex nitrogen-containing rings. wikipedia.org

One notable application involves the reaction of azomethine ylides with sulfur ylides, which provides a novel pathway to azetidine synthesis. acs.org Furthermore, the use of sulfonium salts as precursors for ylide generation has been a subject of extensive research, offering a range of reactivity patterns depending on their structure and reaction conditions. nih.gov

A key strategy in this area is the rhodium-catalyzed reaction of bicyclic aziridines with diazo compounds, which proceeds through an aziridinium ylide intermediate. nih.gov The nucleophilic addition of the aziridine (B145994) nitrogen to a rhodium-bound carbene generates the key ylide. nih.gov Subsequent rearrangement of this ylide, such as a acs.orgacs.org-Stevens rearrangement, can lead to the formation of the azetidine ring. nih.gov Computational studies have been employed to understand the stability of different ylide intermediates and to predict the reaction outcomes, highlighting the role of non-covalent interactions, such as hydrogen bonding, in controlling the selectivity of these transformations. acs.org

| Reactants | Catalyst/Reagent | Intermediate | Product | Ref. |

| Bicyclic Aziridine, Diazoester | Rhodium Catalyst | Aziridinium Ylide | Methyleneazetidine | nih.gov |

| Azomethine Ylide, Sulfur Ylide | - | - | Azetidine | acs.org |

Superbase-Induced Rearrangements and Cyclizations

Superbases can be employed to induce rearrangements and cyclizations that lead to the formation of the azetidine ring. These strong bases can deprotonate relatively non-acidic protons, generating highly reactive intermediates that can undergo subsequent intramolecular reactions. While specific examples directly leading to 2-phenylazetidine via superbase-induced methods are not prevalent in the provided search results, the general principle of using strong bases to facilitate ring formation is a cornerstone of heterocyclic synthesis.

One related strategy involves the base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles. For instance, the use of lithium diisopropylamide (LDA), a strong base, allows for the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes. rsc.org This method provides a route to optically active 2-substituted azetidines. rsc.org

Cycloisomerization Strategies for Azetidine Ring Construction

Cycloisomerization reactions, where an acyclic precursor is converted into a cyclic product with the same molecular formula, represent an atom-economical approach to azetidine synthesis. These reactions are often catalyzed by transition metals, which can activate unsaturated bonds and facilitate intramolecular nucleophilic attack.

A copper(I)-catalyzed tandem reaction of O-propargylic oximes has been developed to synthesize azetidine nitrones. acs.org This process involves a acs.orgacs.org-rearrangement followed by a 4π-electrocyclization cascade. acs.org Mechanistic studies suggest a multi-step sequence involving cyclization, ring-opening, and recyclization. acs.org

Gold catalysts have also proven effective in mediating cycloisomerization reactions. For example, gold-catalyzed energy transfer photocatalysis has been used to synthesize azetidines from 2-isoxasoline-3-carboxylates and alkenes. acs.org While traditionally considered inert, gold salts, particularly in oxidation states +1 and +3, exhibit remarkable catalytic activity in activating carbon-hydrogen bonds and promoting various organic transformations. youtube.com Gold-catalyzed reactions often proceed under mild conditions and can be highly selective. nih.govrsc.org

Another approach involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines. nih.gov This method demonstrates good functional group tolerance and allows for the synthesis of C3-substituted azetidines. nih.gov

| Precursor | Catalyst | Key Process | Product | Ref. |

| O-Propargylic Oxime | Copper(I) | acs.orgacs.org-Rearrangement, 4π-Electrocyclization | Azetidine Nitrone | acs.org |

| 2-Isoxasoline-3-carboxylate, Alkene | Gold Photocatalyst | Energy Transfer Photocatalysis | Azetidine | acs.org |

| Ynamide | Copper Photocatalyst | Radical 4-exo-dig Cyclization | Azetidine | nih.gov |

Synthesis of this compound Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of analogs and derivatives of 2-phenylazetidine is crucial for understanding how structural modifications impact its chemical reactivity and biological activity. These studies involve altering the phenyl ring, the nitrogen atom, or the azetidine ring itself.

Modification of the Phenyl Moiety (e.g., Halogenation, Alkylation)

Modifying the phenyl group of 2-phenylazetidine can significantly influence its properties. Halogenation and alkylation are common modifications explored in medicinal chemistry to tune electronic and steric properties.

The synthesis of halogenated analogs can be achieved through various methods. For instance, novel halogenated phenoxychalcones have been synthesized and subsequently used to prepare N-acetylpyrazolines. nih.gov While not directly on the 2-phenylazetidine scaffold, this demonstrates a general strategy for introducing halogens. The synthesis of 7-halogen-2-phenyl isoindolone derivatives has also been reported, showcasing methods for introducing halogens onto a phenyl ring within a heterocyclic structure. researchgate.net

Alkylation of the phenyl ring can be accomplished using Friedel-Crafts reactions or other cross-coupling methods. The synthesis of new aromatic O-alkyl pyridine (B92270) derivatives highlights a strategy for introducing alkyl groups onto aromatic rings. nih.gov

N-Substitution and Ring Functionalization Strategies (e.g., Carbonyl, Carbamate (B1207046) Derivatives)

Modification of the nitrogen atom (N-substitution) and the azetidine ring itself provides another avenue for creating diverse analogs.

N-substitution can be achieved by reacting 2-phenylazetidine with various electrophiles. For example, N-alkylation can be performed using alkyl halides. smolecule.com The synthesis of N-phenylazetidine itself involves the formation of a bond between the nitrogen atom and a phenyl group. nih.gov

Ring functionalization can involve the introduction of various substituents onto the azetidine ring. The synthesis of 3-amido-2-phenyl azetidines has been reported, which can then be isomerized to 2-oxazolines. nih.gov This demonstrates a method for introducing an amide group at the 3-position of the azetidine ring.

Carbamate derivatives of various heterocyclic compounds have been synthesized and evaluated for their biological activities. nih.govresearchgate.netnih.gov These syntheses often involve the reaction of an amine with a chloroformate or a similar reagent. This strategy could be applied to 2-phenylazetidine to generate a library of N-carbamoyl derivatives for structure-activity relationship studies.

| Modification | Reagents/Method | Resulting Derivative |

| Halogenation of Phenyl Ring | Halogenating agents | Halogenated 2-phenylazetidine |

| Alkylation of Phenyl Ring | Friedel-Crafts alkylation | Alkylated 2-phenylazetidine |

| N-Alkylation | Alkyl halides | N-Alkyl-2-phenylazetidine |

| N-Arylation | - | N-Aryl-2-phenylazetidine |

| Ring Amidation | Coupling with carboxylic acids | 3-Amido-2-phenylazetidine |

| N-Carbamoylation | Chloroformates | N-Carbamoyl-2-phenylazetidine |

Ring-Opening Reactions and Mechanistic Studies

The significant ring strain within the azetidine ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic structures. rsc.org This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening Processes (e.g., with Heteroatom Nucleophiles)

The reaction of 2-phenylazetidine with heteroatom nucleophiles represents a synthetically valuable transformation, providing access to a range of functionalized γ-amino alcohols and their derivatives. rsc.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov The mechanism of this reaction is generally considered to be an SN2-type pathway. iitk.ac.in In this process, a Lewis acid can coordinate to the nitrogen atom of the azetidine, activating the ring and making it more susceptible to nucleophilic attack. iitk.ac.in The nucleophile then attacks one of the ring carbons, leading to the opening of the four-membered ring.

The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring. In the case of 2-aryl-N-tosylazetidines, nucleophilic attack by alcohols occurs preferentially at the benzylic carbon, leading to the formation of the corresponding 1,3-amino ethers. iitk.ac.in This regioselectivity is attributed to the stabilization of the partial positive charge that develops at the benzylic position in the transition state.

The stereochemistry of the starting azetidine is often inverted during the ring-opening process, consistent with an SN2 mechanism. For instance, the reaction of optically active (S)-2-phenyl-N-tosylazetidine with alcohols yields nonracemic 1,3-amino ethers with an inverted absolute configuration. iitk.ac.in The use of chiral catalysts, such as BINOL-type chiral phosphoric acids, has enabled the enantioselective desymmetrization of meso-azetidines with thiols as nucleophiles. rsc.org

The reactivity of azetidines towards nucleophilic ring-opening is generally lower than that of their three-membered counterparts, aziridines, due to the lower ring strain in the four-membered ring. rsc.orgiitk.ac.in Consequently, more forcing conditions or activation by strong Lewis acids may be required to promote the reaction.

A variety of heteroatom nucleophiles have been employed in these reactions, including alcohols, thiols, and amines, leading to the formation of γ-amino ethers, γ-amino thioethers, and 1,3-diamines, respectively. rsc.orgiitk.ac.inresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 2-Phenylazetidine Derivatives

| Azetidine Derivative | Nucleophile | Product | Reference |

| (S)-2-phenyl-N-tosylazetidine | Methanol | (R)-3-methoxy-3-phenyl-N-tosylpropan-1-amine | iitk.ac.in |

| meso-2,4-disubstituted-N-acylazetidine | Thiophenol | Chiral γ-amino thioether | rsc.org |

| 2-Aryl-N-tosylazetidine | Various Alcohols | 1,3-Amino ethers | iitk.ac.in |

This table provides illustrative examples and is not exhaustive.

Acid-Catalyzed Ring-Opening Mechanisms

The azetidine ring is susceptible to cleavage under acidic conditions, a process driven by the relief of ring strain. nih.gov The mechanism of acid-catalyzed ring-opening typically involves the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack or C-N bond cleavage. acs.org The rate of this decomposition is highly dependent on the pH, with more rapid cleavage occurring at lower pH values. nih.gov

For N-substituted azetidines with a pendant amide group, an intramolecular ring-opening decomposition can occur. nih.gov This process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack of the amide oxygen onto one of the ring carbons. This leads to the formation of a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov The stability of these N-substituted azetidines is influenced by the pKa of the azetidine nitrogen; a lower pKa generally correlates with greater stability in acidic media. nih.gov

In the case of 2,2-disubstituted azetidine carbamates, treatment with a Brønsted acid promotes a ring-expansion reaction to form 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation intermediate. This carbocation is then trapped by the oxygen of the carbamate group, leading to the six-membered ring product. acs.org The presence of electron-donating aryl groups at the 2-position can stabilize the carbocation intermediate, facilitating the reaction. acs.org

The hydrolysis of phenylureas, which can be considered acyclic analogues, in acidic solutions has also been studied and can provide insights. rsc.org The mechanism can vary with acid concentration, with some evidence suggesting the involvement of both unprotonated and N-protonated species in the rate-determining step at lower acidities. rsc.org

Table 2: Factors Influencing Acid-Catalyzed Ring-Opening of Azetidines

| Factor | Influence on Ring-Opening | Mechanistic Implication | Reference |

| pH | Rate increases at lower pH | Protonation of azetidine nitrogen is a key step | nih.gov |

| Azetidine Nitrogen pKa | Lower pKa correlates with higher stability | Less favorable protonation at a given pH | nih.gov |

| Substituents | Electron-donating groups can stabilize carbocation intermediates | Favors mechanisms involving carbocation formation | acs.org |

| Pendant Nucleophiles | Can lead to intramolecular decomposition | Formation of cyclic intermediates (e.g., lactones) | nih.gov |

This table summarizes key factors and their general effects on the acid-catalyzed ring-opening of azetidine derivatives.

Light-Induced Ring Transformations

Photochemical methods offer a distinct approach to inducing transformations in azetidine rings, often proceeding through mechanisms and intermediates not accessible via thermal reactions. beilstein-journals.org These light-induced processes can leverage the inherent strain of the four-membered ring to drive unique rearrangements and ring-opening events. beilstein-journals.org

One notable photochemical reaction involving azetidines is the Norrish-Yang cyclization, which can be used to form azetidinols from α-aminoacetophenones. beilstein-journals.org Mechanistically, this reaction involves a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold. beilstein-journals.org The resulting azetidinols can then undergo subsequent ring-opening reactions upon the addition of other reagents. beilstein-journals.org For example, 3-phenylazetidinols, formed as intermediates during light irradiation, can readily open upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy combines photochemical cyclization with a strain-release ring-opening to access more complex molecular structures. beilstein-journals.org

Another significant light-induced transformation is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. rsc.orgnih.gov Visible light-mediated versions of this reaction have been developed, offering mild and selective conditions for the synthesis of highly functionalized azetidines. rsc.orgnih.gov These reactions often utilize a photocatalyst to activate one of the reactants, typically the alkene, via triplet energy transfer. rsc.org The resulting azetidine products can then be subjected to further transformations.

The stability and reactivity of the photochemically generated azetidines are influenced by the substituents on the ring. The strain energy of the four-membered ring is a key driving force for subsequent functionalization steps, such as ring-opening. beilstein-journals.orgacs.org

Functional Group Interconversions on the Azetidine Core

Beyond ring-opening reactions, the 2-phenylazetidine scaffold allows for a variety of functional group interconversions at both the nitrogen and carbon positions, as well as on the phenyl substituent. These transformations enable the synthesis of a diverse array of substituted azetidine derivatives.

Derivatization at Nitrogen and Carbon Positions (e.g., α-Lithiation, Reductive Amination)

The nitrogen atom of the 2-phenylazetidine ring can be readily functionalized through various reactions. For instance, N-acylation can be achieved using acyl chlorides or anhydrides. This modification can influence the reactivity of the azetidine ring, for example, by activating it towards nucleophilic ring-opening. rsc.org

A particularly powerful method for functionalization at the carbon atom adjacent to the nitrogen (the α-position) is α-lithiation. The lithiation of N-Boc-2-phenylazetidine can be achieved using a strong base like butyllithium. rsc.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the α-position. researchgate.net Interestingly, the choice of electrophile can sometimes influence the site of substitution. While many electrophiles add to the α-carbon, some, such as cyanoformates and chloroformates, have been observed to lead to ortho-substitution on the phenyl ring. researchgate.net This suggests a complex interplay of electronic and steric factors, potentially involving coordination of the lithium atom to the phenyl ring. researchgate.net

Reductive amination is another key transformation for modifying the azetidine structure. pearson.comorganic-chemistry.orgyoutube.comnih.gov This reaction typically involves the conversion of a carbonyl group to an amine. While direct reductive amination of 2-phenylazetidine itself is less common, the principles of this reaction can be applied to precursors or derivatives. For example, a ketone can be introduced at a position on a precursor molecule, which is then converted to an amine that can participate in the cyclization to form the azetidine ring.

Table 3: Examples of Derivatization Reactions of 2-Phenylazetidine

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| N-Acylation | Acyl chloride | Nitrogen | N-Acyl-2-phenylazetidine | rsc.org |

| α-Lithiation and Electrophilic Quench | n-Butyllithium, Electrophile (e.g., alkyl halide) | α-Carbon | 2-Substituted-2-phenylazetidine | researchgate.netnih.gov |

| Ortho-Lithiation and Electrophilic Quench | n-Butyllithium, Chloroformate | Ortho-position of phenyl ring | Ortho-substituted N-Boc-2-phenylazetidine | researchgate.net |

This table provides illustrative examples of derivatization reactions.

Reactions Involving the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution)

The phenyl group of 2-phenylazetidine is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguci.edumasterorganicchemistry.com These reactions allow for the introduction of various functional groups onto the phenyl ring, further diversifying the range of accessible 2-phenylazetidine derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The azetidinyl group itself acts as a substituent on the benzene (B151609) ring and will influence the rate and regioselectivity of the electrophilic attack. The nitrogen atom of the azetidine ring has a lone pair of electrons, but its ability to donate these electrons into the aromatic system via resonance is influenced by its inclusion in the strained four-membered ring and the potential for protonation or coordination to a Lewis acid under the reaction conditions. wikipedia.orgutexas.edu

Generally, alkyl groups are activating and ortho-, para-directing. libretexts.org The 2-azetidinyl group can be considered an alkylamino substituent, which is typically strongly activating and ortho-, para-directing. However, under the often acidic conditions of electrophilic aromatic substitution, the nitrogen atom is likely to be protonated, forming an azetidinium group. A positively charged substituent, such as -NHR2+, is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. wikipedia.orglibretexts.org

Therefore, the outcome of electrophilic aromatic substitution on 2-phenylazetidine will be highly dependent on the specific reaction conditions. In neutral or weakly acidic media, ortho- and para-substitution would be expected. In strongly acidic media, where the azetidine nitrogen is protonated, meta-substitution would be the favored pathway, and the reaction would be significantly slower than that of benzene. wikipedia.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Phenylazetidine

| Reaction Conditions | State of Azetidine Nitrogen | Expected Directing Effect | Predicted Major Products |

| Neutral/Weakly Acidic | Unprotonated (lone pair available) | Ortho, Para-directing | 2-(2-substituted-phenyl)azetidine and 2-(4-substituted-phenyl)azetidine |

| Strongly Acidic | Protonated (positively charged) | Meta-directing | 2-(3-substituted-phenyl)azetidine |

This table presents the predicted outcomes based on general principles of electrophilic aromatic substitution.

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving the 2-phenylazetidine scaffold is a critical aspect of its chemical reactivity. The chiral center at the C2 position, bearing the phenyl group, dictates the stereochemical outcome of various transformations. The inherent strain of the four-membered ring and the nature of the substituents on the nitrogen atom and the ring itself play a significant role in determining whether reactions proceed with retention or inversion of configuration, as well as the diastereoselectivity of the products.

Retention and Inversion of Configuration During Transformations

The stereochemical fate of the C2 center in this compound and its derivatives is highly dependent on the reaction mechanism. Nucleophilic ring-opening reactions, a common transformation for azetidines, provide a clear illustration of this.

Research on the ring-opening of chiral N-tosyl-2-phenylazetidine has demonstrated that these reactions can proceed via an SN2 pathway. iitk.ac.in When enantiomerically pure (S)-2-phenyl-N-tosylazetidine is treated with various alcohols in the presence of a Lewis acid, the corresponding nonracemic amino ethers are formed with an inverted absolute configuration. iitk.ac.in This inversion of stereochemistry is a hallmark of the SN2 mechanism, where the nucleophile (the alcohol) attacks the carbon atom from the side opposite to the leaving group, which in this case is the nitrogen atom of the azetidine ring, facilitated by its coordination to the Lewis acid. iitk.ac.in

The mechanism involves the coordination of the Lewis acid to the nitrogen atom of the azetidine, which activates the ring towards nucleophilic attack. The subsequent backside attack by the alcohol at the C2 position leads to the opening of the four-membered ring and the formation of the product with an inverted stereocenter. iitk.ac.in The high enantiomeric excess (ee) of the starting material is largely transferred to the product, confirming the stereospecific nature of this transformation. iitk.ac.in For instance, the reaction of (S)-2-phenyl-N-tosylazetidine with isopropanol (B130326) yields the corresponding 1,2-amino ether with an inverted configuration and high ee. iitk.ac.in

This stereochemical outcome underscores the utility of chiral 2-phenylazetidines as synthons for preparing enantiomerically enriched acyclic molecules. The predictability of the stereochemical course of these reactions allows for the rational design of synthetic routes to complex chiral targets.

Diastereoselectivity in Reaction Products

When reactions of 2-phenylazetidine derivatives lead to the formation of a new stereocenter, the diastereoselectivity of the process becomes a key consideration. The existing stereocenter at C2 can exert significant stereocontrol, directing the approach of reagents to favor the formation of one diastereomer over the other.

A notable example is the α-alkylation of N-borane complexes of N-substituted 2-phenylazetidine-2-carbonitriles. rsc.org In these reactions, the N-benzylic substituent and the N-BH3 group create a chiral environment that influences the stereochemical outcome of the alkylation. The deprotonation of the C2 position followed by the introduction of an electrophile proceeds with a high degree of diastereoselectivity. It has been proposed that the incoming electrophile, such as an alkyl halide, approaches from the side of the N-benzylic substituent, which is sterically less hindered than the side blocked by the diisopropylamine-borane complex formed during the reaction. rsc.org

The diastereoselectivity of these alkylation reactions has been shown to be excellent for a range of electrophiles, including allyl bromide and various alkyl iodides. rsc.org The table below summarizes the diastereoselectivity observed in the α-alkylation of an N-borane complex of N-((S)-1-phenylethyl)-2-phenylazetidine-2-carbonitrile.

Table 1: Diastereoselectivity in the α-Alkylation of N-Borane Complex of N-((S)-1-phenylethyl)-2-phenylazetidine-2-carbonitrile rsc.org

| Electrophile | Product | Combined Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Allyl bromide | 5bb | 56-85 | >99:1 |

| Methyl iodide | 5bc | 66-77 | 92:8 |

| Ethyl iodide | 5bd | 66-77 | 91:9 |

Another area where diastereoselectivity is crucial is in the synthesis of the azetidine ring itself. A general and scalable two-step method for the synthesis of 2-arylazetidines from oxiranes has been developed, which proceeds with high regio- and diastereoselectivity. acs.orgsemanticscholar.org In this kinetically controlled reaction, the formation of the four-membered ring occurs in a manner that the substituents at the C2 and C3 positions of the azetidine ring are situated in a trans geometry. acs.org Spectroscopic investigations have confirmed this stereochemical outcome. acs.org The low reaction temperatures employed provide sufficient diastereoselectivity under kinetic control. acs.org

Furthermore, in photochemical reactions, such as the Norrish-Yang cyclization to form 3-phenylazetidinols, subsequent ring-opening reactions can lead to the formation of products as a mixture of diastereomers. beilstein-journals.org The stereochemical complexity of these transformations highlights the intricate interplay of steric and electronic factors in directing the reaction pathways of 2-phenylazetidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the fundamental information for determining the molecular structure. rsc.orgresearchgate.net In this compound, the protonated nitrogen atom influences the chemical shifts of the adjacent protons.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The five protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The proton at the C2 position (the benzylic proton) is expected to resonate as a multiplet, shifted downfield due to the influence of both the phenyl ring and the nitrogen atom. The methylene protons at the C3 and C4 positions of the azetidine ring often exhibit complex splitting patterns. nih.gov The C3 protons are diastereotopic and will appear as distinct multiplets. The C4 protons, also diastereotopic, will show further complexity due to coupling with the C3 protons and the N-H proton. The N-H proton itself will likely appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the proton data. Six signals are expected for the nine carbon atoms. The phenyl group will show four signals: one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon. The C2 carbon of the azetidine ring will be shifted downfield due to its attachment to the phenyl group and nitrogen. The C3 and C4 carbons will appear in the aliphatic region of the spectrum. medwinpublishers.com

Table 1: Typical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Phenylazetidine Moiety Predicted values are based on general principles and data for similar azetidine derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 4.5 - 5.0 (m) | 65 - 70 |

| C3-H₂ | 2.2 - 2.8 (m) | 25 - 30 |

| C4-H₂ | 3.6 - 4.2 (m) | 45 - 50 |

| N-H | Variable (broad) | - |

To definitively assign the complex signals in the 1D spectra, 2D NMR experiments are indispensable. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2-H and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). epfl.ch It allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. For instance, the proton signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~68 ppm, assigning them as the C2-H and C2, respectively. youtube.comacdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include those from the ortho-protons of the phenyl ring to the C2 carbon of the azetidine ring, and from the C2-H proton to the ipso- and ortho-carbons of the phenyl ring, firmly establishing the connection between the phenyl group and the azetidine ring. ipb.pt

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | C2-H ↔ C3-H₂C3-H₂ ↔ C4-H₂C4-H₂ ↔ N-H | Confirms proton connectivity within the azetidine ring. |

| HSQC | C2-H ↔ C2C3-H₂ ↔ C3C4-H₂ ↔ C4Phenyl-H ↔ Phenyl-C | Assigns carbons directly attached to protons. |

| HMBC | Phenyl-H (ortho) ↔ C2C2-H ↔ Phenyl-C (ipso, ortho)C2-H ↔ C4 | Confirms the link between the phenyl and azetidine rings and assigns quaternary carbons. |

Since 2-phenylazetidine possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. rsc.org This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov These agents interact with the enantiomers to form diastereomeric complexes. Since diastereomers have different physical properties, they are distinguishable in the NMR spectrum, exhibiting separate signals for each enantiomer. nih.gov By integrating the corresponding signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. nih.govarxiv.org

Computational chemistry provides a powerful tool for validating structural assignments by predicting NMR chemical shifts. ipb.pt Using methods like Density Functional Theory (DFT), the geometry of the molecule is first optimized, and then the magnetic shielding tensors for each nucleus are calculated. manchester.ac.uk These are then converted into chemical shifts.

Commonly used DFT functionals for this purpose include B3LYP and PBE1PBE, often paired with basis sets like 6-31G(d) or larger ones such as aug-cc-pVDZ for higher accuracy. researchgate.net By comparing the computationally predicted chemical shifts with the experimental values, researchers can gain confidence in their structural assignment. This approach is particularly useful for distinguishing between possible isomers or for assigning the relative stereochemistry in more complex molecules. researchgate.netgithub.io Recent advances have also seen the development of machine learning algorithms that can predict proton chemical shifts with high accuracy. nih.gov

Table 3: Common DFT Methods for NMR Chemical Shift Prediction

| Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Standard geometry optimization and shift prediction. |

| PBE1PBE | aug-cc-pVDZ | Higher accuracy ¹³C chemical shift prediction. researchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present. researchgate.net

The IR spectrum of this compound provides clear signatures for its key functional groups. nihs.go.jp The most prominent feature for the hydrochloride salt is the N⁺-H stretching vibration of the secondary ammonium (B1175870) ion. This typically appears as a very broad and strong absorption in the 2400-2700 cm⁻¹ region. researchgate.netnist.gov

Other characteristic bands include:

Aromatic C-H stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). mdpi.com

Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region. mdpi.com

N-H bending: A band around 1500-1600 cm⁻¹.

The combination of these bands provides a unique fingerprint for the molecule, confirming the presence of the phenyl ring, the azetidine ring, and the ammonium salt functionality. nih.govmedwinpublishers.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch (Ammonium) | 2400 - 2700 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

Raman Spectroscopy in Structural Characterization

A hypothetical Raman spectrum for this compound would likely exhibit the following features:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the azetidine ring, expected in the 2800-3000 cm⁻¹ region.

Ring breathing modes of the phenyl group: Strong, sharp peaks in the 1000-1600 cm⁻¹ range.

Azetidine ring vibrations: Including C-N stretching and ring deformation modes, which would appear at lower frequencies.

The table below illustrates potential characteristic Raman shifts for this compound based on known functional group frequencies.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1580 - 1620, 1450 - 1500 |

| C-N Stretch (Azetidine) | 1180 - 1250 |

| Phenyl Ring Breathing | ~1000 |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. For 2-Phenylazetidine, with a chemical formula of C₉H₁₁N, the calculated exact mass is 133.089149355 Da. nih.gov HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap can achieve mass accuracies in the parts-per-billion range, which is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. mdpi.com

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | nih.gov |

| Molecular Weight | 133.19 g/mol | nih.gov |

| Exact Mass | 133.089149355 Da | nih.gov |

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. For 2-Phenylazetidine, the fragmentation pattern would likely involve the cleavage of the azetidine ring and the loss of substituents. The NIST mass spectrometry database provides fragmentation data for 2-Phenylazetidine, showing major fragments at m/z values of 132, 105, 104, and others. nih.gov The base peak, the most intense peak in the spectrum, is often a stable fragment. Analysis of these fragments helps to piece together the original molecular structure. nih.gov

Hypothetical Fragmentation of 2-Phenylazetidine:

[M]+• (Molecular Ion): m/z = 133

[M-H]+: m/z = 132 (Loss of a hydrogen radical)

[C₇H₇]+ (Tropylium ion): m/z = 91 (A common fragment for phenyl-containing compounds)

[C₆H₅CH₂]+: m/z = 91 (Benzyl cation)

[C₈H₉]+: m/z = 105 (Loss of ethylene (B1197577) from the azetidine ring)

[C₈H₈]+•: m/z = 104 (Further fragmentation)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragments of a selected precursor ion. nih.gov This technique can significantly enhance structural elucidation by providing more detailed fragmentation pathways. researchgate.net In an MS/MS experiment on this compound, the protonated molecule [M+H]⁺ (m/z 134) would be selected and then fragmented. The resulting product ions would provide further confirmation of the connectivity of the phenyl group and the azetidine ring. researchgate.net This method is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide the absolute configuration of chiral centers and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com For this compound, which is chiral, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the C2 position of the azetidine ring. The crystal structure would reveal the precise spatial arrangement of the phenyl group and the atoms of the azetidine ring, as well as the position of the hydrochloride counter-ion and any hydrogen bonding networks. researchgate.net

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govcore.ac.uk It is a widely used technique for the analysis of volatile and semi-volatile compounds. chemrxiv.org A GC-MS analysis of 2-Phenylazetidine would provide a retention time characteristic of the compound and a mass spectrum for confirmation. nih.govresearchgate.net This method is also effective for identifying and quantifying impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Since 2-Phenylazetidine is a chiral molecule, separating its enantiomers is crucial, especially in pharmaceutical contexts where different enantiomers can have different biological activities. csfarmacie.cznih.gov Chiral HPLC, using a chiral stationary phase (CSP), is a primary method for enantiomeric separation. globethesis.commdpi.com The choice of CSP and mobile phase conditions is critical for achieving good resolution between the enantiomers. chromatographyonline.com

The table below summarizes the key chromatographic techniques and their applications for this compound.

| Technique | Application | Key Parameters |

| GC-MS | Purity assessment, impurity profiling | Retention time, mass spectrum |

| Chiral HPLC | Enantiomeric separation, determination of enantiomeric excess | Chiral stationary phase, mobile phase composition, resolution |

Theoretical and Computational Chemistry Investigations of 2 Phenylazetidine Hydrochloride

Electronic Structure Calculations and Quantum Mechanical Studies

Quantum mechanical studies delve into the electronic behavior of molecules, providing a foundational understanding of their chemical properties. Methods like Density Functional Theory (DFT) are at the forefront of these investigations.

Density Functional Theory (DFT) has become a standard and robust method in computational chemistry for predicting the geometric and electronic properties of molecules. nih.govscirp.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2-phenylazetidine (B1581345) hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), can be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT would define the precise puckering of the azetidine (B1206935) ring and the orientation of the phenyl group relative to the four-membered ring. The stability of the molecule is assessed by calculating its total electronic energy and thermodynamic parameters like enthalpy and Gibbs free energy. researchgate.net The choice of functional and basis set is critical, with methods like M06-2X being particularly effective for systems involving non-bonding interactions. srce.hr Computational studies on related N-acylhydrazone derivatives have demonstrated the utility of the B3LYP/6-31+G(d,p) level of theory for accurate property prediction. scirp.org

Table 1: Representative Predicted Molecular Properties from DFT Calculations This table is illustrative, showing typical data obtained from DFT calculations on heterocyclic compounds. Specific values for 2-Phenylazetidine Hydrochloride would require a dedicated computational study.

| Parameter | Predicted Value | Significance |

| Total Energy | e.g., -X Hartrees | A measure of the molecule's overall stability. |

| Dipole Moment | e.g., Y Debye | Indicates the overall polarity of the molecule. |

| N-C Bond Lengths (Azetidine) | ~1.47 - 1.49 Å | Reflects the single bond character within the strained ring. |

| C-N-C Bond Angle (Azetidine) | ~90° | Shows the deviation from ideal sp³ angles due to ring strain. |

| Ring Puckering Angle | e.g., Z degrees | Defines the non-planar conformation of the azetidine ring. |

HOMO-LUMO Analysis and Electronic Property Determination

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be located primarily on the phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the phenyl ring's anti-bonding orbitals. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. Various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. scirp.orgresearchgate.net

Table 2: Frontier Orbital Energies and Related Chemical Descriptors This table presents typical values and illustrates the concepts. Actual values would be derived from specific quantum chemical calculations for this compound.

| Descriptor | Formula | Typical Value Range (eV) | Interpretation |

| HOMO Energy | EHOMO | -6 to -9 eV | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | ELUMO | -1 to -3 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4 to 8 eV | A larger gap indicates higher stability and lower reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2 to 4 eV | Measures resistance to change in electron distribution. physchemres.org |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3 to 5 eV | Measures the power of an atom/molecule to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map displays the electrostatic potential on the molecule's surface, typically using a color scale.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom (due to its lone pair) and the chloride ion.

Blue Regions: Indicate positive potential, electron-deficient areas. These are sites susceptible to nucleophilic attack. The hydrogen atom on the protonated nitrogen would be a prominent blue region.

Green Regions: Represent neutral or non-polar areas, such as the hydrocarbon portions of the phenyl ring.

MEP analysis provides a clear "signature" that can distinguish between molecules with similar structures but different activities. nih.gov It helps in understanding non-covalent interactions, which are crucial for molecular recognition and binding processes. rsc.org

Conformational Analysis and Ring Strain Theory

The four-membered azetidine ring is the defining structural feature of this compound, and its conformation and inherent strain are key determinants of its chemical behavior.

Unlike a flat, planar ring, which would have severe angle and torsional strain, the azetidine ring adopts a "puckered" or non-planar conformation to relieve some of this strain. nih.gov This puckering can be described by a dihedral angle. Computational studies on azetidine derivatives show that the ring can exist in different puckered conformations, and the presence of substituents determines which conformation is energetically more favorable. researchgate.net

For 2-phenylazetidine, the large phenyl group at the C2 position will significantly influence the energetic landscape. Conformational analysis, typically performed using computational methods, would explore the potential energy surface as a function of the ring puckering angle and the rotation of the phenyl group. The results would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers for interconversion between them. The flexibility of the azetidine ring is less than that of a five-membered pyrrolidine (B122466) ring but greater than that of a three-membered aziridine (B145994) ring. researchgate.net The substitution pattern plays a crucial role; for example, 2,4-cis-disubstituted azetidines adopt a rigid, concave geometry that can be exploited in catalysis. nih.gov

Four-membered rings like azetidine possess significant ring strain, which is a form of instability arising from non-ideal bond angles and torsional interactions. wikipedia.org This strain energy is the excess energy the cyclic molecule has compared to a similar, strain-free acyclic analogue. The ring strain in azetidines is a driving force for their reactivity, particularly in ring-opening reactions. rsc.orgrsc.org

The strain energy of the parent azetidine is approximately 25.5 kcal/mol, which is comparable to that of cyclobutane (B1203170) and only slightly less than that of the highly reactive three-membered aziridine ring. This high strain makes the C-N and C-C bonds within the ring weaker and more susceptible to cleavage under appropriate reaction conditions. rsc.orgnih.gov While the ring is more stable and easier to handle than an aziridine ring, its inherent strain allows for unique chemical transformations that are not accessible to larger, strain-free rings like pyrrolidine or piperidine. srce.hrrsc.org This strain-driven reactivity is a cornerstone of azetidine chemistry, enabling its use as a versatile building block in organic synthesis. rsc.org

Table 3: Comparison of Ring Strain in Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |

| Aziridine | 3 | 27-28 | Very High |

| Azetidine | 4 | 25-26 | High rsc.orgnih.gov |

| Pyrrolidine | 5 | ~6 | Low |

| Piperidine | 6 | ~0 | Very Low |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, computational chemistry offers a window into the reaction dynamics, energetics, and the factors governing its formation.

Transition State Characterization and Reaction Pathway Prediction

The synthesis of the azetidine ring, a strained four-membered heterocycle, can proceed through various synthetic routes. Computational modeling plays a crucial role in predicting the most likely reaction pathways and in characterizing the high-energy transition states that govern the reaction rates.

Researchers can employ computational models to prescreen potential reactants and predict their viability in forming azetidines. thescience.dev For instance, in photocatalyzed reactions to form azetidines, computational models have been developed to predict which alkene-oxime pairs will successfully react. thescience.dev These models can calculate frontier orbital energies for different starting materials to forecast reactivity. thescience.dev

In the case of forming 2-phenylazetidine, a common approach might involve the cyclization of a suitable precursor. Density Functional Theory (DFT) is a frequently used method to map out the potential energy surface of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

A critical aspect of this analysis is the identification and characterization of transition state (TS) structures. These are saddle points on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational software can optimize the geometry of these transition states and perform frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate).

For example, in a hypothetical intramolecular cyclization to form the 2-phenylazetidine ring, computational analysis would identify the transition state for the ring-closing step. The geometric parameters of this TS, such as forming bond lengths and angles, provide a static picture of the molecule at the peak of the energy barrier. The calculated energy of this transition state is vital for predicting the reaction's feasibility and rate.

Furthermore, computational studies can compare different potential pathways. For instance, if multiple reactive sites are present in the precursor molecule, calculations can determine the activation energies for cyclization at each site, thereby predicting the regioselectivity of the reaction. researchgate.net

Table 1: Illustrative Calculated Energetic Data for a Hypothetical 2-Phenylazetidine Synthesis Step

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex | 0.00 | 0.00 |

| Transition State | +25.3 | +27.8 |

| Product Complex | -15.8 | -14.5 |